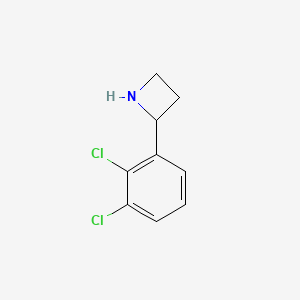
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) is a reference standard that is ideal for environmental testing . It is also used in various scientific experiments due to its unique physical and chemical properties. The compound is one of the three epoxy networks based on diglycidyl ether of bisphenol-A epoxy prepolymer cured with aliphatic amines .
Molecular Structure Analysis
The molecular formula of Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) is C10 D5 H17 N2 . 2 H Cl . The molecular weight is 248.25 . The InChI string representation of the molecule is InChI=1S/C10H22N2.2ClH/c1-9 (2)4-8 (12)5-10 (3,6-9)7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/i3D3,6D2 .Physical And Chemical Properties Analysis
Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) is a solid substance . It has a molecular weight of 248.25 and a molecular formula of C10 D5 H17 N2 . 2 H Cl . It is recommended to be stored at -20° C . The melting point is >243° C (dec.) .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Isophorone Diamine-d5 (Major) Dihydrochloride Salt (cis/trans Mixture) involves the reaction of Isophorone with deuterated ammonia followed by reduction and salt formation.", "Starting Materials": [ "Isophorone", "Deuterated ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Isophorone is reacted with deuterated ammonia in the presence of a catalyst to form Isophorone diamine-d5.", "The Isophorone diamine-d5 is then reduced using sodium borohydride to form Isophorone diamine-d5 (Major).", "The Isophorone diamine-d5 (Major) is then reacted with hydrochloric acid to form the dihydrochloride salt (cis/trans mixture) of Isophorone diamine-d5 (Major)." ] } | |
Numéro CAS |
1794752-32-1 |
Formule moléculaire |
C₁₀H₁₉D₅Cl₂N₂ |
Poids moléculaire |
248.25 |
Synonymes |
5-Amino-1,3,3-trimethylcyclohexanemethanamine-d5 Dihydrochloride; 5-Amino-1,3,3-trimethyl- cyclohexanemethylamine-d5 Dihydrochloride; 5-Amino-1,3,3-trimethylcyclohexanemethylamine-d5 Dihydrochloride; Araldite HY 5161-d5 Dihydrochloride; Chemammina CA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)
![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)


![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)
